molecular formula C20H34N6O2 B5514423 3-[(3R*,4S*)-1-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid

3-[(3R*,4S*)-1-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid

Cat. No. B5514423
M. Wt: 390.5 g/mol
InChI Key: SBVLVPWOHPRHQZ-MSOLQXFVSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions combining different fragments known from antiepileptic drugs. For instance, compounds with similar structures have been synthesized through coupling reactions involving 3-methyl or 3,3-dimethyl-2-(2,5-dioxopyrrolidin-1-yl)propanoic acids with substituted secondary amines. This method might be analogous to synthesizing the compound , focusing on creating hybrid molecules with potential biological activities (Kamiński et al., 2016).

Molecular Structure Analysis

Structural analysis of compounds similar to the one reveals nonplanar configurations and interactions such as hydrogen bonds which dictate the molecular conformation. For instance, hydrogen-bonded ribbons and significant differences in supramolecular aggregation have been observed in similar compounds, showcasing the complex molecular geometry and interactions defining their structure (Trilleras et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving related compounds include transformations through nucleophilic attacks, condensation, and coupling reactions under specific conditions. These reactions often lead to significant changes in molecular structure, impacting the chemical and biological properties of the resulting compounds (Insuasty et al., 1998).

properties

IUPAC Name

3-[(3R,4S)-1-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N6O2/c1-23(2)20-21-12-16(13-22-20)14-25-7-6-18(17(15-25)4-5-19(27)28)26-10-8-24(3)9-11-26/h12-13,17-18H,4-11,14-15H2,1-3H3,(H,27,28)/t17-,18+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVLVPWOHPRHQZ-MSOLQXFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2CCC(=O)O)CC3=CN=C(N=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@H]2CCN(C[C@H]2CCC(=O)O)CC3=CN=C(N=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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